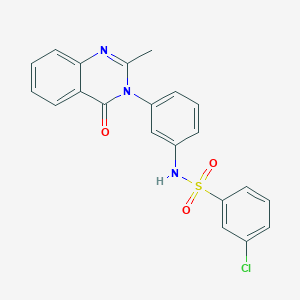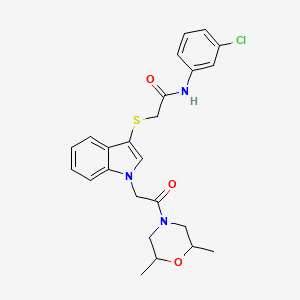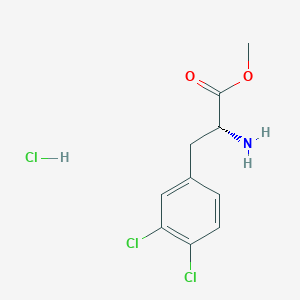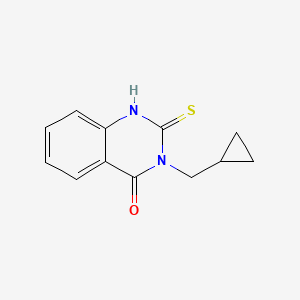![molecular formula C10H12N2O3S B2558411 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 3304-81-2](/img/structure/B2558411.png)
5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid” is an organic compound that belongs to the class of compounds known as biotin and derivatives . These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is C10H16N2O3S, with an average mass of 244.311 Da .
Synthesis Analysis
There are several approaches to the synthesis of this compound. One approach involves a novel method towards the synthesis of the compound, as described in a thesis from Université Paul Verlaine - Metz . Another approach discusses the therapeutic potential of imidazole-containing compounds, which could be relevant for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 573.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 93.9±6.0 kJ/mol and a flash point of 300.7±25.9 °C . The compound has a molar refractivity of 60.9±0.3 cm3, and it accepts 5 hydrogen bonds and donates 3 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Antibacterial Bioactivity Compounds : A study by Liang et al. (2016) described a synthetic route from 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid (biotin) to compounds with important antibacterial bioactivity. The process included esterification and reduction steps, yielding a final product with significant biological potential (Liang, Qin, Huang, & Wang, 2016).
Development of Biotin Synthesis : Research by Zav’yalov et al. (2006) focused on the synthesis of biotin, a critical vitamin. Their work involved regioselective chlorination and the development of tetradehydrobiotin esters, key compounds in biotin synthesis (Zav’yalov et al., 2006).
Biological Applications
Nitric Oxide Synthase Inhibition : Ulhaq et al. (1998) explored compounds including S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid as inhibitors of nitric oxide synthases. This study aimed at developing more potent inhibitors for therapeutic applications (Ulhaq et al., 1998).
Coordination Polymers in Chemistry : A study by Altaf and Stoeckli-Evans (2013) investigated the reaction of biotin with silver salts, leading to the formation of chiral coordination polymers. This research contributes to the understanding of the complex interactions in coordination chemistry (Altaf & Stoeckli-Evans, 2013).
Synthesis Techniques and Chemical Properties
Development of Imidazole Derivatives : The work of Zav’yalov and Dorofeeva (1979) involved the synthesis of 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole derivatives, contributing to the diverse chemical applications of these compounds (Zav’yalov & Dorofeeva, 1979).
Cobalt Complexes in Chemistry : Research by Huxel and Klingele (2015) explored the complexation of specific ligands with cobalt, leading to the development of Werner-type 3d transition metal complexes. These findings have implications for material science and coordination chemistry (Huxel & Klingele, 2015).
properties
IUPAC Name |
5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJLVWBPNZVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)





![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
